5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine
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Overview
Description
5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, a methoxy group at the 2-position, and a pyrrolidine moiety attached via a methylene bridge. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the reaction of 2-methoxybenzylamine with an appropriate aldehyde or ketone under reductive amination conditions.
Attachment of the Pyrrolidine Moiety to the Pyridine Ring: The synthesized pyrrolidine derivative is then reacted with 5-fluoro-2-hydroxypyridine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxypyridine: Lacks the pyrrolidine moiety.
2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine: Lacks the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the pyrrolidine moiety in 5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine imparts unique chemical and biological properties, making it distinct from its analogs. These structural features contribute to its enhanced reactivity and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-2-[[1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-22-17-5-3-2-4-15(17)12-21-9-8-14(11-21)13-23-18-7-6-16(19)10-20-18/h2-7,10,14H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRXZUKQWJDUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(C2)COC3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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